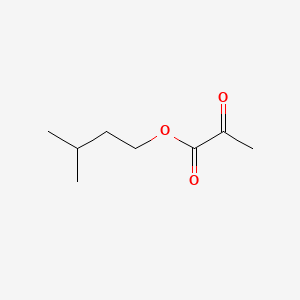

Isoamyl pyruvate

Description

Contextualization within Alpha-Keto Acid Ester Chemistry and Biochemistry

Isoamyl pyruvate (B1213749), systematically named 3-methylbutyl 2-oxopropanoate, is an organic compound classified as an alpha-keto acid ester. chemicalbook.comchemdad.com This classification is pivotal as α-keto acids and their esters are fundamental molecules in both chemistry and biology. mdpi.comwikipedia.org Structurally, they feature a ketone group positioned adjacent to an ester functional group, a characteristic that imparts unique reactivity and significance. mdpi.comgoogle.com

In the broader context of organic chemistry, α-keto esters are highly valued as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.comgoogle.com Their dual functional groups, a keto-carbonyl and an ester, allow for a wide array of chemical transformations such as nucleophilic additions, reductions, and esterifications. mdpi.com This chemical versatility makes them crucial building blocks in the construction of diverse molecular architectures. mdpi.com

From a biochemical perspective, α-keto acids are central to metabolism. wikipedia.org Pyruvic acid, the parent acid of isoamyl pyruvate, is a cornerstone of glycolysis and the citric acid cycle, fundamental energy-generating pathways in most living organisms. wikipedia.orgnih.gov Other biologically significant α-keto acids, like oxaloacetate and α-ketoglutarate, are also key intermediates in these cycles. mdpi.comwikipedia.org The esterification of these α-keto acids, forming compounds like this compound, modulates their properties and can influence their biological roles. While pyruvates have been investigated for their antioxidant properties and potential in managing metabolic disorders, the specific biological activities of this compound itself are an area of ongoing research. ontosight.ai

Fundamental Significance in Organic Synthesis and Metabolic Pathways

The importance of this compound in organic synthesis stems from its identity as an α-keto ester. These compounds are considered valuable precursors for synthesizing a variety of significant organic molecules, such as α-hydroxy esters and α-amino acids. acs.orgresearchgate.net The synthesis of this compound can be achieved through several methods, including the direct esterification of pyruvic acid with isoamyl alcohol. chemicalbook.comontosight.ai Another preparative route involves the air oxidation of boiling isoamyl lactate (B86563). chemicalbook.comchemdad.com These synthetic methods provide access to a molecule that can then be used to introduce the α-keto ester functionality into larger, more complex structures. acs.org

In the realm of metabolic pathways, while this compound itself is not a central metabolite, its constituent parts, pyruvate and isoamyl alcohol, are deeply integrated into biochemical processes. Pyruvic acid is a critical product of glucose metabolism and a key substrate for numerous enzymatic reactions. nih.govmdpi.com Isoamyl alcohol is a type of fusel alcohol, which are byproducts of amino acid metabolism in organisms like yeast. lodz.plresearchgate.net Specifically, isoamyl alcohol is produced from the catabolism of the amino acid L-leucine via the Ehrlich pathway. mdpi.comresearchgate.net This pathway involves the transamination of leucine (B10760876) to α-ketoisocaproate, which is then decarboxylated and reduced to form isoamyl alcohol. researchgate.netnih.gov The formation of esters like isoamyl acetate (B1210297) from isoamyl alcohol and acetyl-CoA is a well-documented process in fermentation, contributing to the characteristic aromas of many fermented beverages. mdpi.comresearchgate.net The connection between pyruvate metabolism and the formation of isoamyl alcohol suggests potential, though not fully elucidated, pathways where this compound could be involved or formed. tandfonline.com

Overview of Current Academic Research Trajectories and Key Unaddressed Questions

Current research involving this compound and related compounds is multifaceted. One major area of interest is its application in the flavor and fragrance industry, where it is used to impart specific aroma profiles. chemicalbook.comthegoodscentscompany.com Market research reports indicate ongoing commercial interest in this compound, suggesting continued research into its production and application in these sectors. marketpublishers.com

In the biochemical and metabolic engineering fields, research is focused on understanding and manipulating the metabolic pathways that produce fusel alcohols and their corresponding esters. Studies on organisms like Saccharomyces cerevisiae and E. coli aim to optimize the production of compounds like isoamyl acetate for use as biofuels and flavorings. mdpi.comresearchgate.net This research often involves modulating the expression of genes in the amino acid and pyruvate metabolic pathways to redirect metabolic flux towards desired products. researchgate.netdntb.gov.ua

Despite the existing body of knowledge, several key questions regarding this compound remain unaddressed:

Specific Biological Functions: The precise biological roles and activities of this compound within cells are not well understood. While the functions of pyruvate are well-established, how the addition of the isoamyl group modifies its biological activity is an open question. ontosight.aiharvard.edu

Natural Occurrence: While its components are common in biological systems, the natural occurrence and concentration of this compound itself in various organisms and environments have not been extensively documented.

Regulatory Mechanisms: The regulatory networks that might control the synthesis or degradation of this compound in biological systems are largely unknown. Understanding how its formation might be linked to the regulation of amino acid and carbohydrate metabolism is a key area for future investigation. nih.govnih.gov

Metabolic Fate: The complete metabolic fate of this compound, should it be formed or introduced into a biological system, has yet to be fully elucidated. mdpi.comresearchgate.net

Future research will likely focus on these areas, employing advanced analytical techniques and metabolic engineering strategies to unravel the complexities of this compound and its role in chemical and biological systems.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H14O3 | chemicalbook.comthegoodscentscompany.comchemsrc.com |

| Molecular Weight | 158.2 g/mol | chemicalbook.comthegoodscentscompany.comchemsrc.com |

| Appearance | Colorless to pale yellow liquid | thegoodscentscompany.com |

| Boiling Point | 185 °C | chemicalbook.comthegoodscentscompany.comchemsrc.com |

| Density | 0.978 g/mL at 25 °C | chemicalbook.comchemdad.comchemsrc.com |

| Refractive Index | 1.419 at 20 °C | chemicalbook.comchemdad.comchemsrc.com |

| Flash Point | 169 °F (76.11 °C) | chemicalbook.comthegoodscentscompany.com |

| CAS Number | 7779-72-8 | chemicalbook.comthegoodscentscompany.comchemsrc.com |

Structure

3D Structure

Properties

CAS No. |

7779-72-8 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-methylbutyl 2-oxopropanoate |

InChI |

InChI=1S/C8H14O3/c1-6(2)4-5-11-8(10)7(3)9/h6H,4-5H2,1-3H3 |

InChI Key |

LBKWGGFVEDOVEP-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C(=O)C |

Canonical SMILES |

CC(C)CCOC(=O)C(=O)C |

density |

d17 0.98 0.972-0.980 |

Other CAS No. |

7779-72-8 |

physical_description |

colourless liquid with a fresh, caramel-rum odour with fruity-floral undertone |

solubility |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for Isoamyl Pyruvate

Chemical Synthesis Approaches to Isoamyl Pyruvate (B1213749)

The chemical synthesis of isoamyl pyruvate is primarily achieved through esterification and other routes involving specific chemical precursors. These methods range from direct reactions to more complex, multi-step syntheses designed to optimize yield and purity.

Esterification Reactions: Catalytic and Non-Catalytic Protocols

Direct esterification is a common method for producing this compound. chemicalbook.com This process involves the reaction of pyruvic acid with isoamyl alcohol. ontosight.ai To drive the reaction towards the formation of the ester, it is often conducted under azeotropic conditions to remove the water formed during the reaction. chemicalbook.comchemicalbook.in

The esterification can proceed with or without a catalyst. ontosight.ai

Catalytic Protocols : Acid catalysts are typically employed to increase the reaction rate. ontosight.ai For analogous pyruvate esters like methyl pyruvate, catalysts such as p-toluenesulfonic acid have been used effectively in reactions that involve the azeotropic removal of water. orgsyn.org

Non-Catalytic Protocols : Synthesis can also be achieved without a catalyst, for instance, through methods like the ethanol-vapor method used for methyl pyruvate, although this may require more strenuous conditions like high temperatures. orgsyn.orgmdpi.com The difficulty in preparing pyruvate esters often lies in the fact that the esterification equilibrium can favor the hydrolysis products, making the removal of water crucial. orgsyn.org

Alternative Synthetic Routes from Precursors

Beyond direct esterification, this compound can be synthesized from different starting materials. These alternative routes provide flexibility in manufacturing based on precursor availability and desired reaction pathways.

Two notable methods include:

Oxidation of Isoamyl Lactate (B86563) : this compound can be synthesized through the air oxidation of boiling isoamyl lactate. chemicalbook.comchemicalbook.inchemdad.com This method is paralleled by the synthesis of other pyruvate esters, such as ethyl pyruvate, which is produced by the catalytic oxidation of ethyl lactate using air or oxygen. rsc.orgorgsyn.org

Grignard Reaction : Another reported synthesis involves reacting methyl magnesium iodide (a Grignard reagent) with isoamyl α-hydroxy isobutyrate. chemicalbook.comchemicalbook.inchemdad.com

The conversion of lactate esters to pyruvate esters is a well-studied alternative for pyruvate synthesis in general. Various catalytic systems have been explored for this oxidative dehydrogenation, including potassium permanganate (B83412) and noble metal catalysts. rsc.orgorgsyn.orggoogle.com

Development of Novel Synthetic Strategies for Enhanced Yield and Selectivity

Research into the synthesis of pyruvate esters has led to the development of novel strategies aimed at improving reaction efficiency, yield, and selectivity under more environmentally friendly conditions.

Key developments include:

Advanced Catalysts : For the oxidation of lactate esters, simple and inexpensive catalysts like titanium dioxide (TiO₂) have been shown to be effective under mild conditions using molecular oxygen as the terminal oxidant. rsc.org The selectivity of this reaction can be further enhanced by the addition of activated carbon, which acts as a solid radical scavenger to hamper the formation of undesired by-products. rsc.org Transition metal oxides, sometimes doped with elements like molybdenum (Mo), iron (Fe), or vanadium (V), have also shown excellent performance in gas-phase oxidative dehydrogenation of lactate esters. mdpi.com

Bifunctional Catalysts : A one-step method to convert lactic acid directly into a pyruvate ester has been developed using a molybdovanadophosphoric heteropoly acid catalyst. google.com This bifunctional catalyst facilitates both the necessary oxidation and esterification reactions in a single process. google.com

Solvent and Co-solvent Optimization : In a study on a related reaction, the Minisci alkoxycarbonylation, it was found that the choice of solvent is critical. ucla.edu For the synthesis involving this compound, low miscibility with the aqueous hydrogen peroxide used to generate the radical precursor initially resulted in low conversion. ucla.edu The addition of acetic acid as a co-solvent resolved this issue, leading to a significant increase in both the conversion rate (from 35% to 100%) and the isolated yield (75%). ucla.edu

Table 1: Comparison of Synthetic Strategies for Pyruvate Esters

| Strategy | Precursors | Key Features | Relevant Compound(s) | Reference(s) |

|---|---|---|---|---|

| Direct Esterification | Pyruvic acid, Isoamyl alcohol | Azeotropic water removal; can be acid-catalyzed. | This compound | chemicalbook.com, ontosight.ai |

| Oxidation of Lactate Ester | Isoamyl lactate, Air/Oxygen | Alternative to esterification; various catalysts developed. | This compound, Ethyl pyruvate | chemicalbook.com, chemicalbook.in, rsc.org |

| Grignard Reaction | Isoamyl α-hydroxy isobutyrate, Methyl magnesium iodide | Utilizes an organometallic reagent. | This compound | chemicalbook.com, chemicalbook.in |

| One-Step Oxidation/Esterification | Lactic acid, Alcohol | Bifunctional heteropoly acid catalyst; green oxidant (O₂). | Pyruvate esters | google.com |

| Optimized Minisci Reaction | 5-halopyrimidine, this compound | Acetic acid co-solvent overcomes miscibility issues, boosts yield. | 5-halopyrimidine-4-carboxylic acid isoamyl ester | ucla.edu |

Biocatalytic and Biotechnological Production of Pyruvate-Derived Esters and Alcohols

Biotechnological routes offer a sustainable alternative to chemical synthesis, utilizing enzymes and microorganisms to produce this compound or its essential precursors, isoamyl alcohol and pyruvic acid.

Enzymatic Esterification Studies of this compound and Analogues

The esterification of pyruvic acid and isoamyl alcohol can be effectively catalyzed by enzymes. ontosight.ai This biocatalytic approach is part of a broader field of enzymatic ester synthesis, which is valued for its high specificity and operation under mild reaction conditions. mdpi.comcirad.fr

Enzymes such as lipases and esterases are commonly used for this purpose. nih.gov The reaction is typically conducted in media with low water activity, which reverses the enzyme's natural hydrolytic function and promotes ester formation. Studies on analogous compounds provide insight into this process. For instance, immobilized cutinase has been successfully used for the synthesis of isoamyl fatty acid esters from isoamyl alcohol and various fatty acids. jmb.or.kr Furthermore, alcohol O-acyltransferases (ATFs) represent another class of enzymes capable of producing esters by catalyzing the condensation of an alcohol with an acyl-CoA molecule, such as acetyl-CoA. researchgate.netresearchgate.net

Microbial Fermentation and Metabolic Engineering Strategies

A key biotechnological strategy is the use of microbial fermentation to produce the necessary precursors for this compound, namely pyruvic acid and isoamyl alcohol. Metabolic engineering is often employed to optimize microbial strains for enhanced production by redirecting metabolic pathways toward these target molecules. nih.gov

Pyruvic Acid Production : Pyruvate is a central hub in cellular metabolism, and numerous metabolic engineering strategies have been developed to increase its accumulation in microorganisms like E. coli and yeast. nih.govnih.gov

Isoamyl Alcohol Production : The primary biosynthetic route to isoamyl alcohol in microbes like Saccharomyces cerevisiae is the Ehrlich pathway, which converts the amino acid L-leucine into isoamyl alcohol. mdpi.comnih.gov Engineering efforts have focused on enhancing this pathway to overproduce isoamyl alcohol. researchgate.net

Ester Biosynthesis : For the final condensation step, microorganisms are engineered to express ester-forming enzymes. The production of isoamyl acetate (B1210297), a compound structurally similar to this compound, is a well-documented example. This is often achieved by engineering a microorganism to produce isoamyl alcohol and then expressing an alcohol acetyltransferase (AAT), which condenses the alcohol with acetyl-CoA to form the ester. researchgate.netmdpi.comrmiq.org

To maximize the flux towards the final ester product, metabolic engineering often involves deleting competing metabolic pathways. conicet.gov.ar For example, to increase the availability of acetyl-CoA for isoamyl acetate synthesis in E. coli, pathways that consume acetyl-CoA or its precursor pyruvate (such as those leading to lactate or acetate formation) have been knocked out. nih.govrsc.orgnih.gov In one instance, null mutations in the ldhA, adhE, and ackA-pta genes, combined with the overexpression of pyruvate carboxylase and an alcohol acetyltransferase, led to higher production of both isoamyl acetate and succinic acid. rsc.orgpatsnap.com

Table 2: Metabolic Engineering Strategies for Production of Pyruvate-Derived Esters

| Target Product | Microorganism | Engineering Strategy | Key Genes/Enzymes Involved | Reference(s) |

|---|---|---|---|---|

| Isoamyl Acetate | E. coli | Increase acetyl-CoA flux by overexpressing pyruvate dehydrogenase. | Pdh complex | nih.gov |

| Isoamyl Acetate & Succinic Acid | E. coli | Delete competing pathways for acetyl-CoA and redox balance. | ldhA, adhE, ackA-pta (deletions); Pyruvate carboxylase, ATF (overexpression) | rsc.org, patsnap.com |

| Isoamyl Alcohol | Saccharomyces cerevisiae | Enhance Ehrlich pathway and channel intermediates using an artificial protein scaffold. | Dihydroxyacid dehydratase, α-IPM synthase | researchgate.net |

| Various Acetate Esters | E. coli | Eliminate major fermentative pathways to increase pyruvate availability for alcohol and ester synthesis. | adhE, ldhA, pta (deletions); Alcohol O-acyltransferase (ATF) | conicet.gov.ar |

| Ethyl Lactate / Ethyl Acetate | E. coli | Utilize esterases for esterification instead of acyltransferases. | Esterase (Est), Lactate dehydrogenase (LDH), Pyruvate decarboxylase (PDC) | nih.gov |

Manipulation of Pyruvate and Acetyl-CoA Fluxes in Host Organisms

The biological production of this compound is fundamentally dependent on the intracellular availability of its precursors: isoamyl alcohol and an activated form of pyruvate. Isoamyl alcohol is a product of the Ehrlich pathway, originating from the leucine (B10760876) biosynthetic pathway, which itself starts with pyruvate. researchgate.net Therefore, enhancing the metabolic flux towards both pyruvate and its downstream product, isoamyl alcohol, is a critical strategy in metabolic engineering. Host organisms, primarily Escherichia coli and Saccharomyces cerevisiae, are frequently engineered for this purpose.

Key strategies for increasing the intracellular pool of pyruvate and acetyl-CoA (a related and crucial metabolic node) involve a combination of overexpressing native pathways and deleting competing ones. nih.gov In E. coli, acetyl-CoA is primarily synthesized from pyruvate by the pyruvate dehydrogenase (PDH) complex under aerobic conditions. nih.gov Overexpression of the PDH complex has been shown to successfully increase the flux towards acetyl-CoA, leading to enhanced production of derived esters like isoamyl acetate. nih.gov

Metabolic engineering efforts also focus on channeling carbon flux towards pyruvate. This can be achieved by engineering pathways such as the Embden-Meyerhof-Parnas (EMP) pathway, the Entner-Doudoroff (ED) pathway, and the serine deamination (SD) pathway. nih.gov Furthermore, dynamic control of metabolic pathways has emerged as a sophisticated strategy. For instance, reducing the activity of enzymes like citrate (B86180) synthase can decrease the levels of α-ketoglutarate, which in turn alleviates feedback inhibition of glucose uptake and boosts glycolytic fluxes, leading to higher pyruvate production. biorxiv.org

Another common approach is the elimination of pathways that consume pyruvate or acetyl-CoA, thereby redirecting carbon toward the desired product. nih.gov In E. coli, this often involves deleting genes responsible for the production of fermentation byproducts such as acetate (e.g., pta, ackA, poxB), ethanol (B145695) (adhE), and lactate (ldhA). nih.govgoogle.com Overexpression of acetyl-CoA synthetase (acs) can also help recapture carbon by converting acetate back to acetyl-CoA. researchgate.net In S. cerevisiae, similar strategies are employed, such as inactivating genes for ethanol (ADH1) and glycerol (B35011) (GPD1, GPD2) production to redirect glycolytic flux towards acetyl-CoA. illinois.edu

The biosynthesis of the isoamyl alcohol precursor, α-ketoisocaproate, from leucine metabolism is another critical target for manipulation. nih.gov Enhancing this pathway, for example by overexpressing key enzymes like α-isopropylmalate synthase (LEU4), can increase the supply of the alcohol moiety required for esterification. researchgate.net

Table 1: Selected Metabolic Engineering Strategies in E. coli to Enhance Precursor Flux

| Engineering Strategy | Target Gene(s)/Pathway(s) | Objective | Reported Effect | Reference |

|---|---|---|---|---|

| Overexpression | Pyruvate Dehydrogenase (PDH) Complex (aceE, aceF, lpd) | Increase conversion of pyruvate to acetyl-CoA. | 1.45-fold increase in isoamyl acetate production. | nih.gov |

| Deletion | Phosphate Acetyltransferase (pta), Acetate Kinase (ackA) | Prevent loss of acetyl-CoA to acetate formation. | Increased production of both isoamyl acetate and succinate. | google.com |

| Overexpression | Acetyl-CoA Synthetase (acs) | Recapture acetate and convert it back to acetyl-CoA. | Reduced acetate accumulation and >3-fold increase in intracellular acetyl-CoA. | researchgate.net |

| Dynamic Control (Down-regulation) | Citrate Synthase (gltA) | Alleviate feedback inhibition of glucose uptake. | Improved stationary phase sugar uptake and pyruvate production. | biorxiv.org |

| Pathway Partitioning | Keto-isovalerate & Ketoacid elongation submodules | Optimize production of keto-acid precursors for alcohols. | Achieved 8.8 g/L of isoamyl acetate. | researchgate.net |

Characterization of Key Enzymatic Activities in Ester Biosynthesis

The final catalytic step in the formation of this compound is the esterification of isoamyl alcohol with pyruvic acid. This reaction can be catalyzed by two main classes of enzymes: alcohol acyltransferases (AATs) for in-vivo biosynthesis and lipases for in-vitro enzymatic synthesis.

AATs are responsible for the synthesis of a wide variety of volatile esters in fruits and fermented beverages. nih.gov These enzymes catalyze the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) thioester to an alcohol. nih.gov While they most commonly utilize acetyl-CoA or other fatty acyl-CoAs, their substrate promiscuity is a key characteristic. biorxiv.orgresearchgate.net Different AATs from various organisms, such as Saccharomyces cerevisiae (Atf1p, Atf2p), strawberry (Fragaria ananassa, SAAT), and banana (Musa sapientum), exhibit distinct preferences for both alcohol and acyl-CoA substrates. nih.gov For instance, strawberry AAT (SAAT) shows strong activity with hexanol and both acetyl- and butyl-CoA, whereas banana AAT is highly active with butanol and acetyl-CoA. The characterization of these enzymes typically involves expressing the recombinant protein in E. coli and assaying its activity with a panel of potential substrates. nih.gov Although direct catalysis using pyruvyl-CoA is not extensively documented, the known flexibility of AATs suggests it may be possible to engineer or identify an AAT capable of utilizing it or a closely related precursor for this compound synthesis.

Alternatively, lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are widely used for the enzymatic synthesis of esters in non-aqueous or low-water environments. mdpi.com They can catalyze the direct esterification between a free carboxylic acid (like pyruvic acid) and an alcohol (like isoamyl alcohol), bypassing the need for an activated acyl-CoA. redalyc.orgnih.gov Lipases from various microbial sources, including Thermomyces lanuginosus, Candida rugosa, and Rhizomucor miehei, have been successfully employed for producing flavor esters like isoamyl acetate and isoamyl butyrate. mdpi.comredalyc.orgbibliotekanauki.plnih.gov The catalytic efficiency of lipases is often enhanced through immobilization on solid supports, which improves stability, reusability, and ease of separation from the reaction mixture. nih.govbibliotekanauki.pl

Table 2: Substrate Specificity of Selected Alcohol Acyltransferases (AATs)

| Enzyme | Source Organism | Preferred Alcohol Substrate(s) | Preferred Acyl-CoA Substrate(s) | Reference |

|---|---|---|---|---|

| SAAT | Fragaria × ananassa (Strawberry) | Hexanol, Benzyl alcohol | Acetyl-CoA, Butanoyl-CoA | nih.gov |

| Banana AAT | Musa sapientum (Banana) | Butanol, Isoamyl alcohol | Acetyl-CoA | nih.gov |

| Atf1p | Saccharomyces cerevisiae | Isoamyl alcohol, Ethanol | Acetyl-CoA | |

| Atf2p | Saccharomyces cerevisiae | Phenylethyl alcohol, Isoamyl alcohol | Acetyl-CoA | |

| LiAATase1/2 | Lavandula x intermedia (Lavandin) | Medium-chain alcohols (e.g., 1-hexanol) | Acetyl-CoA (inferred) |

Optimization of Bioreaction Conditions for Productivity and Efficiency

Maximizing the productivity and efficiency of this compound synthesis requires careful optimization of the bioreaction conditions, whether in a whole-cell fermentation or an enzymatic process. Key parameters that influence the final product titer and yield include temperature, pH, substrate concentration, aeration, and agitation.

For fermentative production, conditions must be optimized to support both robust cell growth and high product formation. Studies on ester production in various yeasts have shown that optimal conditions can vary significantly. For example, in one study on Pichia kluyveri, the optimal fermentation temperature for ester production was found to be 32°C with an inoculum size of 5% for a 5-day fermentation, resulting in a 14.19% increase in total ester content compared to unoptimized conditions. magtech.com.cn In another study optimizing wine fermentation, the addition of 40 mg/L SO₂, 100 mg/L yeast, and a fermentation time of 2 days were identified as optimal. researchgate.net For lipid production in Rhodotorula kratochvilovae, which involves similar precursor pathways, optimal conditions included a C/N ratio of 120, pH 5.5, a temperature of 30°C, and an agitation of 225 rpm. nih.gov

In enzymatic synthesis using lipases, the reaction medium and substrate concentrations are critical. High concentrations of substrates like acetic acid can sometimes inhibit enzyme activity, necessitating strategies like step-wise addition or the use of less inhibitory acyl donors. nih.gov The molar ratio of the alcohol to the acid is another crucial factor; an excess of the alcohol can often drive the reaction equilibrium towards ester formation. nih.gov For the synthesis of isoamyl butyrate, one study found that maximum conversion was achieved at 250 mM of each substrate. redalyc.org Another study on isoamyl acetate synthesis determined the optimal temperature to be 50°C and the optimal molar ratio of vinyl acetate to isoamyl alcohol to be 3.0. bibliotekanauki.pl

Table 3: Examples of Optimized Bioreaction Conditions for Ester and Related Product Synthesis

| Product | Organism/Enzyme | Parameter | Optimal Value | Reference |

|---|---|---|---|---|

| Total Esters | Pichia kluyveri S1 | Temperature | 32°C | magtech.com.cn |

| Total Esters | Pichia kluyveri S1 | Inoculum Size | 5% | magtech.com.cn |

| "Zaoheibao" Wine Esters | Wine Yeast | Fermentation Time | 6 days | tandfonline.com |

| "Zaoheibao" Wine Esters | Wine Yeast | Yeast Addition | 200 mg/L | tandfonline.com |

| Isoamyl Acetate | Thermomyces lanuginosus Lipase | Temperature | 50°C | bibliotekanauki.pl |

| Isoamyl Butyrate | Thermomyces lanuginosus Lipase | Substrate Concentration | 250 mM (each) | redalyc.org |

| Lipids | Rhodotorula kratochvilovae SY89 | C/N Ratio | 120 | nih.gov |

| Lipids | Rhodotorula kratochvilovae SY89 | pH | 5.5 | nih.gov |

Chemical Reactivity, Mechanistic Investigations, and Transformation Pathways of Isoamyl Pyruvate

Fundamental Chemical Reactions and Transformations of Isoamyl Pyruvate (B1213749)

The reactivity of isoamyl pyruvate is centered around its ester and α-keto acid functionalities. These groups are susceptible to a variety of chemical transformations, including hydrolysis, transesterification, decarboxylation, and oxidation-reduction reactions.

Hydrolysis and Transesterification Kinetics

The ester linkage in this compound is subject to hydrolysis, a reaction that cleaves the ester bond to yield isoamyl alcohol and pyruvic acid. This process can be catalyzed by either acid or base. nih.gov In aqueous environments, ester hydrolysis can occur spontaneously, with the rate influenced by the hydrophobicity of the ester group. nih.gov The mechanism involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the ester's carbonyl carbon. nih.gov

Table 1: Factors Influencing Hydrolysis and Transesterification of Esters

| Factor | Effect on Reaction Rate |

|---|---|

| pH | Both acid and base catalysis accelerate the rate of hydrolysis. nih.gov |

| Temperature | Increased temperature generally increases the reaction rate. |

| Catalyst | Enzymes (e.g., lipases) or chemical catalysts (acids/bases) can significantly increase the rate of both hydrolysis and transesterification. ontosight.aimdpi.com |

| Substrate Concentration | The rate can be dependent on the concentration of the ester and the other reactant (water or alcohol). mdpi.com |

| Solvent | The choice of solvent can influence reaction rates, especially in enzyme-catalyzed reactions. nih.gov |

Decarboxylation Reactions and Associated Products

The pyruvate moiety in this compound can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide. This reaction is a fundamental process in metabolism, where pyruvate is converted to acetyl-CoA. libretexts.orgnumberanalytics.com In biological systems, this transformation is catalyzed by the pyruvate dehydrogenase complex. numberanalytics.com

The decarboxylation of pyruvate involves the following key steps:

Decarboxylation : A carboxyl group is removed from pyruvate, releasing carbon dioxide. libretexts.orgkhanacademy.org

Oxidation : The remaining two-carbon fragment is oxidized. libretexts.orgkhanacademy.org

Transfer : The resulting acetyl group is transferred to coenzyme A, forming acetyl-CoA. libretexts.orgkhanacademy.org

While this process is well-understood in a biological context, the non-enzymatic decarboxylation of pyruvate esters can also occur, typically under heating. The stability of the resulting carbanion or the transition state leading to it is a key factor. The products of such a reaction would be carbon dioxide and an enol intermediate, which would likely tautomerize to a more stable ketone. pearson.com In the context of the Ehrlich pathway in yeast, the decarboxylation of 2-oxo acids, which are structurally similar to the pyruvate moiety, is a key step in the formation of fusel alcohols. nih.gov

Oxidation-Reduction Chemistry of the Pyruvate Moiety

The ketone group in the pyruvate moiety of this compound is susceptible to both oxidation and reduction.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding isoamyl lactate (B86563). This can be achieved using various reducing agents common in organic synthesis, such as sodium borohydride. In biological systems, this reduction is often carried out by enzymes like lactate dehydrogenase, using NADH as a reductant.

Oxidation: The pyruvate moiety can be oxidatively decarboxylated to an acetyl group, as discussed in the previous section. libretexts.orgkhanacademy.orglabxchange.org This is a key step in cellular respiration, linking glycolysis to the citric acid cycle. numberanalytics.comfiveable.me The oxidation involves the loss of a carboxyl group as carbon dioxide and the transfer of electrons to an oxidizing agent, such as NAD+. libretexts.orglabxchange.org

Mechanistic Studies of this compound Reactions

Understanding the precise mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This is achieved through a combination of experimental techniques and computational modeling.

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Analysis

Kinetic studies are fundamental to understanding reaction mechanisms. By monitoring the change in concentration of reactants and products over time, rate laws can be determined, which provide insight into the molecularity of the reaction and the nature of the rate-determining step. mdpi.comnih.gov For enzyme-catalyzed reactions, kinetic analysis can help elucidate the mechanism of enzyme action, including the role of active site residues and the presence of intermediates. nih.govnih.gov

Spectroscopic techniques are invaluable for identifying reactants, products, and transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the molecules involved in a reaction. For example, 13C NMR has been used to investigate the metabolism of leucine (B10760876) to isoamyl alcohol, a pathway involving intermediates structurally related to this compound. nih.gov

Mass Spectrometry (MS) , particularly electrospray ionization (ESI-MS), is a powerful tool for studying reaction kinetics and mechanisms, allowing for the detection of reaction intermediates in real-time. nih.gov

Infrared (IR) spectroscopy can be used to monitor the disappearance of the ester carbonyl and the appearance of the carboxylic acid hydroxyl group during hydrolysis.

Computational Chemistry and Molecular Modeling of Reaction Energetics and Transition States

Computational chemistry and molecular modeling have become indispensable tools for investigating reaction mechanisms at the molecular level. kallipos.granu.edu.augromacs.org These methods allow for the calculation of the potential energy surface of a reaction, providing information about the energies of reactants, products, intermediates, and transition states. anu.edu.au

Quantum chemical calculations can be used to:

Optimize the geometries of reactants, products, and transition states.

Calculate reaction energies and activation barriers, which can be used to predict reaction rates.

Visualize the electronic structure of molecules and how it changes during a reaction.

For example, computational studies on the atmospheric degradation of isoamyl acetate (B1210297), a related ester, have been used to elucidate the reaction mechanism with hydroxyl radicals and chlorine atoms, including the energetics of the reaction pathway. acs.org Similar computational approaches could be applied to study the reactions of this compound, providing detailed insights into the transition state structures and the factors that control reactivity. kallipos.granu.edu.auacs.org Molecular dynamics simulations can also be employed to study the dynamic behavior of molecules and their interactions, which is particularly useful for understanding enzyme-catalyzed reactions. biorxiv.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isoamyl alcohol |

| Pyruvic acid |

| Carbon dioxide |

| Acetyl-CoA |

| Isoamyl lactate |

| Ethyl pyruvate |

| Isoamyl acetate |

| Leucine |

| Ethanol (B145695) |

| Sodium borohydride |

| NAD+ |

Stability and Degradation Pathways in Controlled Environments

The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light. In controlled settings, the degradation of this compound is expected to proceed through pathways common to other alkyl pyruvates and esters in general, such as hydrolysis and photodecomposition.

The chemical stability of this compound is a critical factor in its storage and application. Esters, in general, are susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. mdpi.com The rate of this degradation is highly dependent on the specific conditions of the environment.

Influence of pH:

The pH of an aqueous solution is a primary determinant of the stability of pyruvate esters.

Acidic Conditions (pH < 7): In the presence of a strong acid catalyst, the ester linkage of this compound can be cleaved by water. This acid-catalyzed hydrolysis is a reversible reaction. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. researchgate.net The reaction ultimately yields pyruvic acid and isoamyl alcohol. mdpi.com

Neutral Conditions (pH ≈ 7): While slower than acid- or base-catalyzed hydrolysis, spontaneous hydrolysis can still occur in neutral aqueous solutions. nih.govacs.org For some esters, this process is autocatalytic, as the formation of the carboxylic acid product (pyruvic acid) can lower the pH and accelerate the reaction. acs.org

Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is typically faster than acid-catalyzed hydrolysis. mdpi.comnih.gov The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction goes to completion because the pyruvic acid formed is immediately deprotonated by the base to form a pyruvate salt, which is not susceptible to re-esterification. nih.gov

Influence of Temperature:

Temperature significantly affects the rate of chemical reactions, including the degradation of esters. An increase in temperature generally accelerates the rate of hydrolysis, regardless of the pH. researchgate.net In studies of other flavor esters, storage at higher temperatures leads to a more rapid decrease in their concentration. researchgate.net Thermal decomposition of pyruvic acid itself is known to produce byproducts such as acetaldehyde (B116499) and carbon dioxide, suggesting that at elevated temperatures, this compound could undergo similar decarboxylation reactions in addition to hydrolysis. aip.orgresearchgate.net

Influence of Light:

Exposure to ultraviolet (UV) light can induce photochemical decomposition of pyruvate esters. Studies on other alkyl pyruvates have shown that irradiation can lead to decarboxylation, producing carbon dioxide. acs.org The primary photochemical pathway for pyruvic acid involves the formation of intermediates that lead to products like acetaldehyde. mdpi.comcopernicus.org It is therefore highly probable that this compound would undergo similar photodegradation, breaking down into smaller molecules upon exposure to UV radiation.

Table 1: Predicted Stability of this compound under Varied Controlled Conditions

| Condition | Expected Stability | Primary Degradation Pathway | Predicted Primary Byproducts |

| Acidic (pH 3-5), Room Temp | Low to Moderate | Acid-Catalyzed Hydrolysis | Pyruvic Acid, Isoamyl Alcohol |

| Neutral (pH 7), Room Temp | Moderate to High | Spontaneous Hydrolysis | Pyruvic Acid, Isoamyl Alcohol |

| Alkaline (pH 9-11), Room Temp | Low | Base-Catalyzed Hydrolysis | Pyruvate Salt, Isoamyl Alcohol |

| Elevated Temperature (e.g., >60°C) | Very Low | Accelerated Hydrolysis, Thermal Decomposition | Pyruvic Acid, Isoamyl Alcohol, Acetaldehyde, Carbon Dioxide |

| UV Light Exposure | Low | Photochemical Decomposition (Photolysis) | Pyruvic Acid, Isoamyl Alcohol, Carbon Dioxide, Acetaldehyde |

This table is based on general principles of ester chemistry and findings from studies on analogous compounds, as direct quantitative data for this compound is limited.

The degradation of this compound proceeds through distinct chemical mechanisms, resulting in a predictable set of byproducts.

Hydrolysis:

The primary degradation pathway for this compound in aqueous environments is hydrolysis.

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the carbonyl oxygen of the ester.

Nucleophilic attack by a water molecule on the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the isoamyl alcohol oxygen.

Elimination of the isoamyl alcohol molecule.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form pyruvic acid. nih.gov

Base-Catalyzed Hydrolysis (Saponification) Mechanism:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the isoamyloxide ion as a leaving group, forming pyruvic acid.

An acid-base reaction where the newly formed pyruvic acid is deprotonated by the isoamyloxide ion (or another hydroxide ion) to form a pyruvate salt and isoamyl alcohol. This final step is irreversible and drives the reaction to completion. nih.gov

The primary byproducts of both acid- and base-catalyzed hydrolysis are pyruvic acid (or its conjugate base, pyruvate ) and isoamyl alcohol . mdpi.com

Thermal and Photochemical Decomposition:

At elevated temperatures or upon exposure to UV light, this compound can undergo decomposition through pathways other than hydrolysis. Drawing parallels from studies on pyruvic acid and other pyruvate esters, these pathways likely involve decarboxylation. aip.orgresearchgate.net

Decarboxylation: The α-keto acid structure is susceptible to losing a molecule of carbon dioxide. The thermal or photochemical decomposition of the pyruvate moiety would likely yield acetaldehyde and carbon dioxide . aip.org

Photo-oxidation: In the presence of oxygen and light, more complex reactions can occur. For instance, some pyruvate esters have been shown to react with oxygen species to form hydroxylated adducts. google.com

Table 2: Summary of Degradation Mechanisms and Identified Byproducts of this compound

| Degradation Mechanism | Description | Key Byproducts |

| Acid-Catalyzed Hydrolysis | Reversible cleavage of the ester bond by water in the presence of an acid catalyst. mdpi.com | Pyruvic Acid, Isoamyl Alcohol |

| Base-Catalyzed Hydrolysis | Irreversible cleavage of the ester bond by a base (e.g., hydroxide ion). nih.gov | Pyruvate (salt), Isoamyl Alcohol |

| Thermal Decomposition | Degradation induced by high temperatures, likely involving decarboxylation. aip.orgresearchgate.net | Acetaldehyde, Carbon Dioxide, Isoamyl Alcohol |

| Photochemical Decomposition | Degradation induced by UV light, leading to decarboxylation and other fragmentation. acs.orgmdpi.com | Carbon Dioxide, Acetaldehyde, Isoamyl Alcohol |

The identification of byproducts is based on established mechanisms for ester hydrolysis and decomposition studies of analogous pyruvate compounds.

Advanced Analytical Research Techniques for Isoamyl Pyruvate Characterization and Quantification

Chromatographic Separation Methodologies for Research Samples

Chromatography is a cornerstone for isolating isoamyl pyruvate (B1213749) from complex matrices, enabling its accurate quantification and further structural analysis. The choice between gas and liquid chromatography is typically dictated by the sample's nature and the research objectives.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds like isoamyl pyruvate. creative-proteomics.combrjac.com.br Its high resolution and sensitivity make it ideal for detecting this compound in food, flavor, and biological headspace analysis. researchgate.netscialert.net

Method development often begins with sample preparation, where headspace solid-phase microextraction (HS-SPME) is frequently employed to extract and concentrate volatile analytes from the sample matrix. brjac.com.brmdpi.com The selection of the SPME fiber coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is critical for efficient adsorption of target analytes. brjac.com.br

Optimization of GC parameters is crucial for achieving good separation and peak resolution. Key parameters that are typically optimized include the type of capillary column, temperature program, carrier gas flow rate, and injector settings. scribd.comchromatographyonline.com For instance, a common approach involves using a polar capillary column, like a wax-type column (e.g., Rtx-WAX or STABILWAX), which is well-suited for separating esters. mdpi.comcore.ac.uk The oven temperature program is designed to separate compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 40-60°C) and gradually ramp up to a higher temperature (e.g., 240-280°C) to elute all compounds of interest. brjac.com.brmdpi.comnih.gov

The following table outlines typical GC parameters used in the analysis of samples containing pyruvate esters.

Table 1: Example of GC Method Parameters for Volatile Ester Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Sample Preparation | HS-SPME (DVB/CAR/PDMS fiber) | Extraction and concentration of volatile compounds from the sample headspace. brjac.com.br |

| Injection Mode | Splitless or Split (e.g., 10:1 or 15:1) | Splitless mode enhances sensitivity for trace analysis, while split mode is used for more concentrated samples. chromatographyonline.comnih.gov |

| Injector Temperature | 220 - 250 °C | Ensures rapid volatilization of the sample upon injection. chromatographyonline.comnih.gov |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column; flow rate is optimized for best resolution (e.g., 1.0-1.2 mL/min). mdpi.comnih.gov |

| Column | e.g., HP-5MS, VF-WAXms, Rtx-WAX | The stationary phase chemistry determines the separation mechanism. Wax columns are common for polar analytes like esters. mdpi.comchromatographyonline.com |

| Oven Program | Initial: 40-60°C, hold 2-5 min Ramp: 3-10°C/min to 230-280°C, hold 5 min | Separates compounds based on boiling point and polarity. The specific ramp rate and hold times are optimized to resolve target analytes from matrix interferences. nih.govmyfoodresearch.comnih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides both quantitative data and structural information for identification. creative-proteomics.comchromatographyonline.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally labile compounds. While less common than GC for a volatile ester like this compound, HPLC methods are frequently developed for other pyruvate esters and pyruvic acid, and these principles are applicable. google.comresearchgate.netresearchgate.net These methods are particularly useful for analyzing this compound in liquid samples or reaction mixtures where derivatization is not desired.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. researchgate.netshimadzu.com Separation is typically achieved on a C18 column, which separates analytes based on their hydrophobicity. google.comresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. google.comresearchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation.

Detection is often performed using a UV detector, as the α-keto ester chromophore in this compound exhibits absorbance in the low UV range, typically around 210-220 nm. creative-proteomics.com For quantitative analysis, a calibration curve is constructed using standards of known concentration. google.com While research specifically detailing HPLC for this compound is limited, methods for the closely related ethyl pyruvate provide a strong foundation. researchgate.net For example, a validated RP-HPLC method for ethyl pyruvate used a C18 column with a mobile phase of acetonitrile and water (40:60, v/v) and UV detection at 210 nm. researchgate.net

Table 2: Typical RP-HPLC Method Parameters for Pyruvate Ester Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Standard reversed-phase column providing good retention and separation for moderately polar compounds. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | The ratio is optimized to control the retention time and resolution of the analyte. google.comresearchgate.net |

| Flow Rate | 0.8 - 1.2 mL/min | A typical analytical flow rate that provides good efficiency without excessive pressure. researchgate.net |

| Detection | UV Absorbance at ~210 nm | Detects the π → π* transition of the carbonyl group in the pyruvate moiety. creative-proteomics.comresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | Maintaining a constant temperature ensures reproducible retention times. researchgate.net |

Gas Chromatography (GC) Method Development and Optimization

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis in Research

Spectroscopic techniques are indispensable for confirming the identity of this compound and for its quantification. These methods provide information about molecular structure, functional groups, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound, allowing for unambiguous identification.

In recent advanced research, ¹³C-labeled pyruvate esters are used in hyperpolarization techniques like dissolution Dynamic Nuclear Polarization (dDNP) to monitor metabolic pathways in real-time. rsc.orggoogle.com In these experiments, a ¹³C-labeled precursor, such as [1-¹³C]pyruvate, is hyperpolarized to dramatically increase its NMR signal intensity. google.comresearchgate.net When an ester like hyperpolarized [1-¹³C]allyl pyruvate is introduced into a biological system, its conversion to other metabolites can be traced by observing the appearance of new ¹³C signals in the NMR spectrum. researchgate.net This allows researchers to measure flux through specific enzyme-catalyzed reactions in vivo. google.com Although these studies often focus on other esters, the methodology is directly transferable to isoamyl [1-¹³C]pyruvate for tracking its metabolic fate.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. When coupled with GC (GC-MS), it serves as a powerful tool for both identifying and quantifying this compound in complex mixtures. nih.govacs.org

Identification is achieved by comparing the experimental mass spectrum of the analyte with reference spectra from established libraries, such as the NIST Mass Spectrometry Data Center. nih.govnih.gov The mass spectrum is generated by ionizing the molecule (e.g., through electron ionization, EI) and separating the resulting fragments based on their mass-to-charge (m/z) ratio. The fragmentation pattern is a unique fingerprint of the molecule.

For quantitative analysis, MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. nih.govresearchgate.net These modes offer enhanced sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. Quantification is typically performed using an internal standard—a known amount of a similar but distinct compound added to the sample—to correct for variations in sample preparation and instrument response. nih.govnih.gov

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. pnas.orgmit.edu For this compound, the IR spectrum would show characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected peaks include a strong absorption for the C=O stretching of the ester group and another for the C=O stretching of the ketone group, typically found in the 1700-1800 cm⁻¹ region. researchgate.netrsc.org Additional peaks corresponding to C-O stretching and C-H stretching would also be present, confirming the ester and alkyl components of the molecule. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The α-ketoester functionality in this compound contains a chromophore that absorbs UV light. Pyruvate and its esters typically show an absorbance peak in the UV region. researchgate.net For instance, ethyl pyruvate exhibits two absorbance peaks at approximately 245 nm and 345 nm. rsc.org This property is the basis for UV detection in HPLC and can be used for quantitative analysis via the Beer-Lambert law, although its selectivity is lower than that of MS or NMR.

Table 3: Spectroscopic Data for Pyruvate Esters

| Technique | Observed Feature | Interpretation |

|---|---|---|

| ¹³C NMR | Signal at ~160-170 ppm Signal at ~190-200 ppm | Carboxyl carbon of the ester group. researchgate.net Ketone carbonyl carbon. researchgate.net |

| MS (EI) | Molecular Ion Peak (M⁺) Characteristic Fragment Ions | Corresponds to the molecular weight of this compound. Provides a fragmentation pattern used for structural confirmation and library matching. |

| FTIR | Strong peak at ~1730-1750 cm⁻¹ Strong peak at ~1710-1730 cm⁻¹ Peak(s) at ~1000-1300 cm⁻¹ | C=O stretch of the ester functional group. researchgate.net C=O stretch of the ketone functional group. researchgate.net C-O stretch of the ester group. researchgate.net |

| UV-Vis | Absorbance peak at ~245 nm | Electronic transition associated with the α-keto ester chromophore. rsc.org |

Mass Spectrometry (MS) for Identification, Purity Assessment, and Quantification

Integration of Hyphenated Techniques for Complex Matrix Analysis (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of specific compounds like this compound in complex mixtures such as food products, beverages, and biological samples. mdpi.comukessays.com The complexity of these matrices, containing numerous compounds that can interfere with analysis, requires the high selectivity and sensitivity offered by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for esters like this compound, which contribute to the aroma profiles of various products. ukessays.comaip.org The methodology involves separating volatile compounds in the gas phase using a capillary column, followed by detection and identification using a mass spectrometer. researchgate.net

Research on flavor compounds in fruit juices, tobacco, and other consumables frequently employs GC-MS for the identification and quantification of a wide array of esters, alcohols, and aldehydes. aip.orgresearchgate.netchrom-china.com Sample preparation is critical and often involves methods designed to extract and concentrate the volatile fraction from the matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a common, solvent-free technique used for this purpose. mdpi.comfmach.it In HS-SPME, a coated fiber is exposed to the headspace above the sample, where it adsorbs volatile analytes that are later thermally desorbed into the GC inlet. fmach.itcore.ac.uk

The identification of compounds is achieved by comparing their mass spectra with established libraries, such as the NIST Mass Spectrometry Data Center, and by using retention indices. core.ac.uknih.gov For quantification, an internal standard is typically added to the sample before extraction. core.ac.uk While many studies focus on a broad profile of flavor compounds, the principles and methods are directly applicable to the targeted analysis of this compound. mdpi.comresearchgate.net For instance, a method for analyzing 23 flavor-additive esters in tobacco products utilized an amino solid-phase extraction (SPE) column for cleanup followed by GC-MS/MS analysis in multiple-reaction monitoring (MRM) mode, achieving low detection limits. chrom-china.com

Table 1: Typical Parameters for GC-MS Analysis of Flavor Esters

| Parameter | Description | Example from Research |

|---|---|---|

| Sample Preparation | Extraction and concentration of volatile compounds from the matrix. | Headspace Solid-Phase Microextraction (HS-SPME) with DVB/CAR/PDMS fiber. fmach.it |

| GC Column | Capillary column for separating volatile compounds. | Rtx-WAX (60 m × 0.25 mm i.d. × 0.25 µm d.f.). fmach.it |

| Carrier Gas | Inert gas to carry the sample through the column. | Helium at a constant flow rate (e.g., 1.2 mL/min). fmach.it |

| Ionization Mode | Method for ionizing compounds before mass analysis. | Electron Impact (EI) at 70 eV. fmach.it |

| MS Analyzer | Device for separating ions based on their mass-to-charge ratio. | Ion Trap or Quadrupole. fmach.itcore.ac.uk |

| Identification | Confirmation of compound identity. | Mass spectral library matching (e.g., NIST) and retention index comparison. core.ac.uk |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile compounds or those that are thermally unstable, LC-MS is the preferred technique. Pyruvic acid and its derivatives can be challenging to analyze with traditional reversed-phase LC due to their high polarity, which results in poor retention. To overcome this, chemical derivatization is often employed to enhance chromatographic behavior and improve ionization efficiency for MS detection. upf.eduslu.se

A study focused on quantifying ketone bodies, α-keto acids, lactate (B86563), and pyruvate in human plasma utilized a double derivatization method followed by a single LC-MS/MS run. nih.gov Pyruvate was successfully derivatized using o-phenylenediamine (B120857) to form a quinoxalinol derivative, which offered excellent sensitivity and chromatographic detection. mdpi.com Another approach for analyzing tricarboxylic acid (TCA) cycle acids involved derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH), which allowed for detection limits as low as 800 pM for pyruvic acid. slu.se These derivatization strategies, while developed for pyruvic acid and other keto acids, are applicable to this compound, particularly in complex biological samples where the ester might undergo hydrolysis or be present at very low concentrations.

The use of tandem mass spectrometry (MS/MS) with MRM allows for highly selective and sensitive quantification, even in the presence of significant matrix interference. nih.govnih.gov This is crucial for accurate measurements in biological fluids like plasma or cell culture media. upf.edunih.gov

Table 2: LC-MS/MS Derivatization Strategies for Pyruvate and Related Analytes

| Derivatizing Agent | Analyte Class | Matrix | Key Advantage | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | α-keto acids (pyruvate) | Biological Samples | Forms quinoxalinol-TMS derivative with excellent sensitivity and chromatographic properties. | mdpi.com |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic acids (pyruvate) | Human Plasma, Cell Extracts | Boosts sensitivity, enabling very low detection limits (pM range). | slu.se |

| o-Benzylhydroxylamine (oBHA) | Polycarboxylic acids | Human Urine | Allows for proper quantification at low levels with good recovery. | upf.edu |

| 4-bromo-N-methylbenzylamine | Ketone bodies, keto-acids | Human Plasma | Part of a parallel derivatization enabling simultaneous analysis of multiple metabolite classes. | nih.gov |

Isotopic Labeling and Hyperpolarization Techniques for Pyruvate Derivatives in Research

Beyond simple quantification, understanding the metabolic fate of this compound requires more advanced techniques. Isotopic labeling and hyperpolarization are powerful research tools that allow scientists to trace the pyruvate moiety through complex biochemical pathways in vitro and in vivo.

Isotopic Labeling

Stable isotope labeling is a fundamental technique in metabolomics used to trace the flow of atoms through metabolic networks. nih.gov In this approach, a molecule is synthesized with one or more of its atoms replaced by a heavy isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). nih.govbiorxiv.org When these labeled molecules are introduced to cells or organisms, their metabolic conversion can be tracked by detecting the isotope label in downstream products using mass spectrometry or NMR. nih.gov

Pyruvate holds a critical position in central carbon metabolism, linking glycolysis to the TCA cycle. Using ¹³C-labeled pyruvate (e.g., [1-¹³C]pyruvate or uniformly labeled [U-¹³C]pyruvate) allows researchers to probe the activity of key metabolic pathways. nih.govresearchgate.net For example, the conversion of [1-¹³C]pyruvate to [1-¹³C]lactate is a measure of lactate dehydrogenase activity, while its entry into the TCA cycle via pyruvate dehydrogenase results in the loss of the ¹³C label as ¹³CO₂. nih.gov Conversely, entry via pyruvate carboxylase retains the label in oxaloacetate. nih.gov Analyzing the mass isotopologue distribution in metabolites like lactate, alanine, citrate (B86180), and glutamate (B1630785) provides quantitative data on metabolic fluxes. nih.govresearchgate.net

While these studies typically use pyruvate itself, the principles are directly applicable to pyruvate esters like this compound. Once the ester is hydrolyzed by cellular esterases to release pyruvate, the labeled pyruvate moiety will enter the same metabolic pathways. Therefore, administering labeled this compound could serve as a method to study metabolic activity in specific cells or tissues, assuming efficient uptake and hydrolysis.

| [2-¹³C]Pyruvate or [3-¹³C]Pyruvate | Amino Acid Biosynthesis | Used for selective labeling of amino acids in proteins for NMR structural studies. | nih.govresearchgate.net |

Hyperpolarization Techniques

A significant limitation of magnetic resonance spectroscopy (MRS) and imaging (MRI) is their inherently low sensitivity. rsc.org Hyperpolarization techniques can overcome this by increasing the nuclear spin polarization of a substrate by several orders of magnitude (10,000-fold or more). frontiersin.orgmdpi.com This massive signal enhancement allows for real-time, in vivo imaging of metabolic processes that are far too slow or low in concentration to be observed otherwise. nih.gov

The most prominent molecule used in this field is [1-¹³C]pyruvate. aacrjournals.org Using a method called dissolution Dynamic Nuclear Polarization (d-DNP), a sample of [1-¹³C]pyruvate is frozen at very low temperatures in the presence of a stable radical and irradiated with microwaves. frontiersin.org After polarization, it is rapidly dissolved into a biocompatible solution and injected. mdpi.com The hyperpolarized signal is transient, lasting only a few minutes, but this is long enough to image the injected pyruvate and its immediate metabolic products, such as lactate, alanine, and bicarbonate, in real-time. frontiersin.org

This technology has profound research applications, particularly in oncology, where the conversion of hyperpolarized pyruvate to lactate (indicative of the Warburg effect) can be used to detect tumors and monitor their response to therapy with greater specificity than some conventional methods. frontiersin.orgnih.gov Other hyperpolarization methods, such as Signal Amplification By Reversible Exchange (SABRE) and Para-Hydrogen Induced Polarization (PHIP), offer faster and less expensive alternatives to DNP for polarizing pyruvate and other derivatives. researchgate.netrsc.orgmdpi.com

These techniques focus on the pyruvate nucleus. The hyperpolarization of the ¹³C-labeled carbonyl carbon of the pyruvate moiety in this compound would allow for similar metabolic investigations, providing a powerful tool to study its metabolic fate in real-time.

Interactions and Roles in Biological Systems: a Non Clinical Research Perspective

Research into its Role in Flavor Chemistry and Fermentation Science (Focus on Mechanisms)

Isoamyl pyruvate (B1213749) itself is not a primary flavor compound in most fermented products; however, its potential precursors and related esters, particularly isoamyl acetate (B1210297), are of paramount importance in flavor chemistry. Isoamyl acetate is well-known for its characteristic banana and pear aroma and is a key contributor to the sensory profile of many fermented beverages like beer and wine. researchgate.netwikipedia.org

Research in fermentation science focuses on understanding and controlling the metabolic pathways that lead to the production of these desirable flavor compounds. mdpi.com The concentration of esters like isoamyl acetate is influenced by a multitude of factors during fermentation, including the yeast strain, fermentation temperature, wort composition, and the availability of oxygen and nitrogen sources. researchgate.net

Mechanistically, the formation of flavor-active esters is a complex interplay between different metabolic pathways. The central carbon metabolism provides the necessary building blocks in the form of pyruvate and acetyl-CoA. mdpi.com The amino acid metabolism, particularly the Ehrlich pathway, generates the higher alcohols. mdpi.com Finally, the lipid metabolism can also play a role by influencing the availability of acyl-CoA molecules. The expression and activity of the key enzymes, such as AATases, are tightly regulated in response to environmental cues, which ultimately dictates the final flavor profile of the fermented product. researchgate.net

Potential for Biotechnological Production Platforms and Process Optimization

The demand for natural flavor compounds has driven the development of biotechnological platforms for their production. rsc.org Microorganisms, particularly genetically engineered strains of E. coli and various yeast species, are being developed as cell factories for the synthesis of valuable esters like isoamyl acetate. researchgate.net

The strategies for creating these production platforms often involve:

Metabolic Engineering: This includes the overexpression of key enzymes in the biosynthetic pathway (e.g., AATases), the knockout of competing pathways that drain precursors, and the redirection of metabolic flux towards the desired product. rsc.orgconicet.gov.ar

Research has demonstrated the feasibility of producing isoamyl acetate from renewable feedstocks like glucose using engineered microorganisms. researchgate.net While challenges such as product toxicity and low titers remain, ongoing research in systems biology and synthetic biology is continuously improving the efficiency and economic viability of these biotechnological production processes.

Future Research Directions and Emerging Methodologies in Isoamyl Pyruvate Studies

Exploration of Novel Catalytic Systems for Efficient Synthesis (e.g., Green Chemistry Principles)

The synthesis of esters, including isoamyl pyruvate (B1213749), is a cornerstone of organic chemistry, and contemporary research is heavily focused on developing catalytic systems that are not only efficient but also environmentally benign. The principles of green chemistry—such as waste reduction, use of renewable feedstocks, and avoidance of hazardous substances—are central to this effort. nano-ntp.comiosrjournals.org

Future work on isoamyl pyruvate synthesis will likely move away from traditional acid catalysts, which can be corrosive and difficult to separate from reaction mixtures, towards heterogeneous catalytic systems. whiterose.ac.uk These solid catalysts, such as zeolites, functionalized silica, or ion-exchange resins, offer significant advantages, including easier separation and recovery, potential for reuse, and suitability for continuous-flow reactor systems. whiterose.ac.ukmdpi.com For instance, research on the synthesis of isoamyl acetate (B1210297) has demonstrated the high efficacy of heterogeneous nano-biocomposites, such as ball-milled seashells, which can achieve high yields under solvent-free conditions. whiterose.ac.uk Similar strategies could be adapted for the esterification of pyruvic acid with isoamyl alcohol.

The development of novel catalysts for pyruvate ester synthesis is an active area. mdpi.com Key areas of exploration include:

Bio-inspired Catalysts: Designing catalysts that mimic the active sites of enzymes (biomimetics) to achieve high selectivity under mild conditions. researchgate.net

Organocatalysts: Utilizing small organic molecules to catalyze reactions, avoiding the use of potentially toxic or expensive metals. nano-ntp.commdpi.com For example, pyrrolidine-tetrazole organocatalysts have been used for aldol (B89426) reactions of pyruvates, demonstrating their potential in C-C bond-forming reactions involving pyruvate esters. mdpi.com

Transition Metal Oxide Catalysts: These have shown excellent performance in the gas-phase oxidative dehydrogenation of lactate (B86563) esters to pyruvate esters, a potential alternative synthetic route. mdpi.com Modulating the catalyst's crystalline structure and doping it with other metals can optimize activity and stability. mdpi.com

The table below summarizes potential catalytic systems for this compound synthesis, drawing parallels from related esterification and pyruvate chemistry research.

| Catalyst Type | Example | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Heterogeneous Nano-biocomposite | Ball-milled Seashells (CaCO3) | Environmentally benign, reusable, solvent-free conditions, high product purity. | whiterose.ac.uk |

| Zeolites | Lewis acid-based zeolites | Shape selectivity, thermal stability, effective in pyruvate condensation reactions. | chemrxiv.orgacs.org |

| Organocatalysts | (S)-2-pyrrolidine-tetrazole | Metal-free, high enantioselectivity in pyruvate reactions, mild reaction conditions. | mdpi.com |

| Transition Metal Oxides | Molybdenum or Vanadium Oxides | High activity and selectivity in gas-phase reactions, potential for continuous processes. | mdpi.com |

Application of Systems Biology and Metabolic Modeling to Optimize Biosynthetic Routes

The biological production of this compound precursors, isoamyl alcohol and pyruvic acid, offers a sustainable alternative to chemical synthesis. Systems biology and metabolic engineering provide a powerful framework for redesigning microbial metabolism to overproduce these target molecules. nih.govplos.org

Pyruvic acid is a central metabolite in cellular metabolism, while isoamyl alcohol is synthesized from L-leucine or via the Ehrlich pathway from α-ketoisocaproate, which itself is derived from pyruvate. mdpi.commdpi.commdpi.com Therefore, optimizing the flux towards this compound biosynthesis requires a coordinated engineering of central carbon metabolism.

Future research will leverage the following approaches:

Genome-Scale Metabolic Models (GEMs): These computational models provide a holistic view of an organism's metabolic network. plos.org By integrating proteomic, transcriptomic, and metabolomic data, GEMs can predict metabolic fluxes and identify gene knockout or overexpression targets to channel precursors towards the desired product. plos.orgsystemsbiologylab.org Frameworks like OptReg can computationally identify optimal reaction modulations (activations or inhibitions) to enhance the production of a target biochemical.

Pathway Engineering: This involves the heterologous expression of genes and the modification of native pathways. For example, to increase the precursor acetyl-CoA (a key component in some biosynthetic routes), strategies include overexpressing pyruvate dehydrogenase, constructing bypass pathways, and assimilating acetate. nih.gov Similar strategies can be applied to boost the pools of pyruvic acid and isoamyl alcohol. osti.govbiorxiv.org

Proteome Reallocation: The expression of a synthetic pathway requires significant cellular resources. Studies on isoamyl acetate production have shown that optimizing the pathway can lead to a substantial reallocation of the cell's proteome, diverting resources from growth to product synthesis. osti.govbiorxiv.org Understanding and managing this trade-off is critical for developing robust production strains.

The table below outlines key metabolic engineering strategies that could be applied to enhance the biosynthetic production of this compound precursors in microbial hosts like E. coli or Saccharomyces cerevisiae.

| Target Precursor | Engineering Strategy | Description | Reference |

|---|---|---|---|

| Pyruvic Acid | Increase Glycolytic Flux | Overexpress key glycolytic enzymes or replace native promoters to enhance the conversion of glucose to pyruvate. | nih.gov |

| Pyruvic Acid | Block Competing Pathways | Delete genes for pathways that consume pyruvate, such as those leading to lactate or ethanol (B145695) formation (e.g., adhE, dld). | osti.govbiorxiv.org |

| Isoamyl Alcohol | Overexpress Ehrlich Pathway | Introduce or enhance the expression of keto acid decarboxylase (KDC) and alcohol dehydrogenase (ADH) to convert α-ketoisocaproate to isoamyl alcohol. | |

| Isoamyl Alcohol | Enhance Leucine (B10760876) Biosynthesis | Overexpress feedback-resistant versions of enzymes in the leucine biosynthetic pathway (e.g., LeuA) to increase the pool of the precursor α-ketoisocaproate. | osti.govbiorxiv.org |

| Overall Flux | Increase Acetyl-CoA/CoA Supply | Overexpress pyruvate dehydrogenase complex or acetyl-CoA synthetase to ensure a sufficient supply of acetyl-CoA, which is vital for cell energy and can be a precursor for alcohol acetyltransferases. | nih.govmdpi.com |

Investigations into its Potential as a Chemical Probe or Building Block in Materials Science Research

The unique structure of this compound, combining a reactive α-ketoester functionality with a branched, moderately lipophilic isoamyl group, suggests potential applications beyond its role as a flavor or fragrance compound. Future research is expected to explore its utility as a specialized chemical tool.

Pyruvate esters are known to be reactive molecules. google.com They can participate in a variety of chemical transformations, including nucleophilic additions at the carbonyl group and reactions at the enolizable methyl position. researchgate.netscbt.com This reactivity could be harnessed in several ways:

Chemical Probes: The keto group can react with specific biological nucleophiles, suggesting that labeled versions of this compound could be developed as probes to study enzyme mechanisms or cellular processes occurring in lipophilic environments like cell membranes. google.com

Building Blocks in Synthesis: this compound can serve as a versatile C5 building block in organic synthesis. The α-ketoester motif is a precursor to α-amino acids, α-hydroxy acids, and various heterocyclic compounds. The isoamyl group can impart specific solubility or steric properties to the final products.

Materials Science: Esters are fundamental components in the synthesis of polymers and plasticizers. scbt.com The reactivity of the pyruvate moiety could be exploited to create functional polymers. For example, it could be incorporated as a pendant group that allows for post-polymerization modification or as a cross-linking site. The potential for pyruvate esters to form novel orthoesters via alkoxide addition presents another avenue for creating new material structures. researchgate.net The biodegradability of ester linkages also makes it an interesting candidate for developing more sustainable materials. scbt.com

While direct research into these applications for this compound is nascent, the known chemistry of pyruvate esters provides a strong foundation for future investigations in these innovative areas.

Deepening Theoretical and Computational Understanding of its Reactivity and Interactions

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an electronic level, offering insights that can be difficult to obtain through experiments alone. acs.org For this compound, theoretical and computational studies represent a significant frontier for future research.

Density Functional Theory (DFT) calculations can be employed to:

Elucidate Reaction Mechanisms: Model the transition states and intermediates of synthetic reactions, such as catalyzed esterification or aldol condensations, to understand the reaction pathway and predict the effects of different catalysts or conditions. researchgate.netnasa.govacs.org

Predict Reactivity: Calculate molecular properties like orbital energies, electron affinity, and electrophilicity indices to understand the intrinsic reactivity of this compound towards various reagents. acs.org

Analyze Stability: Determine the relative energies of different conformers of this compound and its potential isomers, providing insight into the most stable forms under various conditions. acs.orgnasa.gov

Kinetic Modeling and Molecular Dynamics can be used to:

Predict Rate Constants: By calculating potential energy surfaces for reactions, such as its atmospheric degradation, it is possible to determine reaction rate constants over a range of temperatures and pressures. acs.org